N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine
CAS No.:
Cat. No.: VC17852616
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2NO |
|---|---|
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine |
| Standard InChI | InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
| Standard InChI Key | OCBVMHGEEQYZDJ-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNCC1=C(C(=CC=C1)F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine (C₁₁H₁₅F₂NO) features a molecular weight of 215.24 g/mol. Its IUPAC name derives from the substitution pattern on the benzyl group and the methoxypropylamine chain. The 2,3-difluoro substitution distinguishes it from the more commonly studied 2,5-difluoro analog, altering electronic and steric properties that influence reactivity and binding interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅F₂NO |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine |
| Canonical SMILES | COCCCNCC1=C(C(=CC=C1)F)F |
| Topological Polar Surface Area | 23.5 Ų |
The difluorobenzyl group introduces strong electron-withdrawing effects, reducing basicity at the amine center (pKa ≈ 3.8–4.2) . Computational models predict a logP of 1.9–2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 3-methoxypropan-1-amine and 2,3-difluorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). The reaction proceeds through an SN2 mechanism, with yields optimized to 65–75% at 60°C over 12 hours.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-Methoxypropan-1-amine, K₂CO₃, CH₃CN, reflux | Amine deprotonation |
| 2 | 2,3-Difluorobenzyl bromide, 60°C, 12h | Alkylation to form product |
| 3 | Aqueous workup, silica chromatography | Isolation (65–75% yield) |
Purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity. Alternative methods include reductive amination of 2,3-difluorobenzaldehyde with 3-methoxypropan-1-amine, though this route is less efficient (<50% yield) .
Structural Modifications
Fluorine substitution patterns critically modulate biological activity. Compared to the 2,5-difluoro isomer, the 2,3-configuration enhances steric bulk near the amine, potentially improving target selectivity . Introducing electron-withdrawing groups (e.g., CF₃) at the benzylic position further reduces P-glycoprotein efflux ratios (MDR Er = 1.2–3.1) , enhancing central nervous system bioavailability.
Pharmacological Applications
BACE1 Inhibition
Structural analogs of N-(2,3-difluorobenzyl)-3-methoxypropan-1-amine exhibit potent β-secretase (BACE1) inhibition, a therapeutic target for Alzheimer’s disease. The difluorophenyl group occupies the S1 pocket of BACE1, while the methoxypropylamine chain engages Gly230 via hydrogen bonding .
Table 3: Comparative BACE1 Inhibition Data
| Compound | BACE1 IC₅₀ (WCA) | BACE1 IC₅₀ (CFA) | Selectivity (BACE2/BACE1) |
|---|---|---|---|
| 2,3-Difluoro analog | 64 nM | 1.9 μM | 5.9× |
| 2,5-Difluoro analog | 22 nM | 0.8 μM | 3.2× |
WCA = Whole-cell assay; CFA = Cell-free assay
The 2,3-difluoro derivative shows reduced potency in cell-free assays but improved selectivity over BACE2 (5.9× vs 3.2×), minimizing off-target effects .
CYP 2D6 Interactions
Benzylic amine derivatives often inhibit cytochrome P450 2D6 (CYP 2D6), but fluorination mitigates this liability. The 2,3-difluoro analog exhibits 118-fold selectivity over CYP 2D6 (IC₅₀ = 9.1 μM vs BACE1 CFA IC₅₀ = 145 nM) , reducing drug-drug interaction risks.
ADME Profiling
Pharmacokinetics
In vitro microsomal stability assays predict moderate hepatic clearance (22 mL/min/kg) . The compound’s moderate logP (2.1) and polar surface area (23.5 Ų) favor oral bioavailability (F = 45–55% in rat models) .
Table 4: ADME Parameters
| Parameter | Value |
|---|---|
| logP | 2.1 |
| Plasma Protein Binding | 88% (human) |
| t₁/₂ (in vivo) | 3.2 hours |
| CNS Penetration (Cu,b/Cu,p) | 0.25 |
Cu,b/Cu,p = Unbound brain-to-plasma concentration ratio
Toxicity Profile
Primary amine derivatives show low acute toxicity (LD₅₀ > 500 mg/kg in rodents). No ocular or cardiovascular abnormalities were observed in 4-week toxicology studies at 100 mg/kg .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance brain delivery. Preliminary studies with analogous compounds show a 3.5-fold increase in brain AUC with LNP formulations .
Hybrid Inhibitors
Conjugating the difluorobenzylamine moiety to thioamidine scaffolds (e.g., compound 16 ) improves BACE1 potency (IC₅₀ = 28 nM) while maintaining CYP 2D6 selectivity.
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